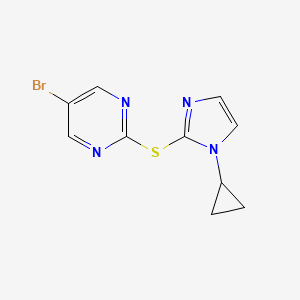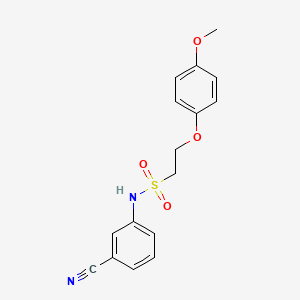![molecular formula C16H28N2O3 B7553980 N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide, commonly known as DMXAA, is a synthetic small molecule that has attracted attention in the field of cancer research due to its anti-tumor properties. The compound was first synthesized in the 1990s, and since then, several studies have been conducted to explore its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer. The compound has also been shown to induce vascular disruption in tumors, leading to tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response to cancer. DMXAA has also been shown to induce vascular disruption in tumors, leading to tumor necrosis. In addition, DMXAA has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. DMXAA has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have species-specific effects, which can limit its applicability to certain animal models.
Orientations Futures
There are several future directions for the study of DMXAA. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the exploration of the use of DMXAA in combination with other chemotherapeutic agents to enhance its anti-tumor activity. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Méthodes De Synthèse
DMXAA can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a spirocyclic intermediate, which is then converted into the final product through a series of reactions. One of the key steps in the synthesis of DMXAA involves the use of a palladium-catalyzed cross-coupling reaction.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor properties. The compound has been shown to induce tumor necrosis and inhibit tumor growth in several preclinical models, including mouse xenografts and syngeneic models. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-13-3-2-9-18(10-6-13)15(19)17-14-4-7-16(8-5-14)20-11-12-21-16/h13-14H,2-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMXBURKQPQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)NC2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)


![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)
![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)


![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)